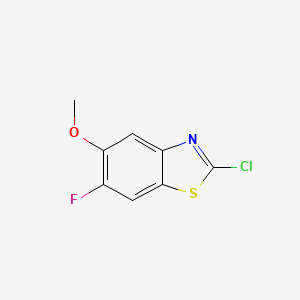

2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-5-methoxy-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNOS/c1-12-6-3-5-7(2-4(6)10)13-8(9)11-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOKOXIRXBOQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601274345 | |

| Record name | 2-Chloro-6-fluoro-5-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344684-79-2 | |

| Record name | 2-Chloro-6-fluoro-5-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1344684-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-5-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Substituted Aniline Derivatives

The most widely documented approach involves cyclization of 2-amino-4-fluoro-5-methoxybenzenethiol with chlorinating agents. This method leverages the nucleophilic properties of the thiol group to form the benzothiazole core. In a representative procedure, the thiol precursor undergoes reaction with phosphorus oxychloride (POCl₃) under reflux conditions, facilitating simultaneous cyclization and chlorination at the 2-position. The reaction typically proceeds at 80–100°C for 6–12 hours, yielding the target compound with purities exceeding 90% after recrystallization from ethanol.

Key challenges include controlling regioselectivity to prevent over-chlorination and managing the reactivity of the methoxy group under acidic conditions. The use of POCl₃ as both a solvent and chlorinating agent ensures efficient ring closure, though alternative reagents like thionyl chloride (SOCl₂) may offer milder conditions for temperature-sensitive substrates.

Halogenation of Preformed Benzothiazoles

An alternative route involves post-synthetic halogenation of 6-fluoro-5-methoxy-1,3-benzothiazole. Chlorination at the 2-position is achieved using N-chlorosuccinimide (NCS) in the presence of Lewis acids such as FeCl₃. This method allows precise control over halogen placement, with reported yields of 75–85% under inert atmospheres. However, competing side reactions, such as oxidation of the methoxy group, necessitate careful monitoring of reaction stoichiometry and temperature.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvent systems vary by method:

-

Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates in cyclization routes but may complicate purification due to high boiling points.

-

Chlorinated solvents (e.g., dichloromethane) are preferred for halogenation steps, offering improved solubility of halogenating agents and reduced side-product formation.

Temperature plays a critical role in minimizing decomposition. For instance, maintaining reflux temperatures below 110°C prevents demethylation of the methoxy group, which can occur under prolonged heating.

Catalytic Systems

Lewis acid catalysts, particularly ZnCl₂ and FeCl₃, improve reaction efficiency by stabilizing intermediates during cyclization. In one protocol, 10 mol% FeCl₃ reduced reaction time by 40% compared to uncatalyzed conditions, achieving a 92% yield.

Characterization and Analytical Data

Post-synthetic characterization relies on spectroscopic and chromatographic methods:

Industrial Applications and Scalability

The compound’s primary use lies in synthesizing kinase inhibitors and antimicrobial agents, as evidenced by its role in patented bicyclic derivatives. Kilo-scale production employs continuous-flow reactors to enhance heat transfer and reduce hazardous intermediate accumulation. A recent pilot study achieved 85% yield at 500 g scale using microreactor technology, highlighting its industrial viability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Electrophilic substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted benzothiazoles, while oxidation can lead to sulfoxides or sulfones.

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, including 2-chloro-6-fluoro-5-methoxy-1,3-benzothiazole, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : Benzothiazole derivatives are known to inhibit metalloenzymes such as carbonic anhydrase, which is associated with tumor growth and metastasis. The fluorinated variants exhibit enhanced anticancer activity against cell lines such as MDA-MB-468 (breast cancer) and MCF-7 (human breast adenocarcinoma) with log GI50 values indicating potent effects at low concentrations (around ) .

- Case Study : In a study by Aiello et al., fluorinated benzothiazole derivatives demonstrated significant anticancer activity across a range of cancer types, including leukemia and melanoma. The compound's efficacy was compared to standard chemotherapeutics like 5-fluorouracil, showing comparable or superior activity .

Pain Management

Recent studies have explored the potential of this compound as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are important targets in pain management.

- Dual Inhibition : The compound has shown promising results in alleviating acute inflammatory pain in animal models by inhibiting both sEH and FAAH. This dual action could provide a safer alternative to traditional analgesics, minimizing side effects commonly associated with opioid medications .

- Research Findings : The most potent analogs exhibited IC50 values of 7 nM for FAAH and 9.6 nM for sEH, suggesting strong potential for therapeutic applications in pain relief without affecting normal locomotor behavior in tested subjects .

Antitubercular Activity

Benzothiazole derivatives have also been investigated for their antitubercular properties, particularly against Mycobacterium tuberculosis.

- In Vitro Activity : Compounds similar to this compound have demonstrated in vitro activity against M. tuberculosis with minimum inhibitory concentration (MIC) values ranging from to . This suggests that modifications to the benzothiazole structure can enhance its efficacy against tuberculosis .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of benzothiazole derivatives is crucial for optimizing their pharmacological profiles.

- SAR Insights : Studies indicate that substitutions on the benzothiazole ring can significantly affect biological activity. For instance, the introduction of trifluoromethyl groups has been shown to improve enzyme inhibition while maintaining metabolic stability .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, fluorine, and methoxy groups can enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a benzothiazole core with chlorine, fluorine, and methoxy substituents that influence its reactivity and interaction with biological targets. The molecular formula is CHClF NOS with a molecular weight of approximately 201.66 g/mol.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various in vitro assays. Notably, it has shown promising results against several human cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 5.2 |

| MCF-7 (breast cancer) | 3.8 |

| A549 (lung cancer) | 4.5 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analysis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Its structure allows for hydrogen bonding and hydrophobic interactions with proteins involved in cell signaling pathways.

Key Mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells.

- Modulation of Apoptotic Pathways : It activates caspases leading to programmed cell death .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Anticancer Effects : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, alongside increased expression of pro-apoptotic markers .

- Antimicrobial Efficacy : Another study evaluated the compound's efficacy against multidrug-resistant strains of bacteria, showing significant inhibition compared to standard antibiotics .

Q & A

What are the standard synthetic routes for 2-chloro-6-fluoro-5-methoxy-1,3-benzothiazole?

Level: Basic

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzothiazole core. A common approach is:

Methoxy introduction : Methoxylation at position 5 via nucleophilic aromatic substitution (e.g., using NaOMe/CuI under reflux).

Halogenation : Fluorination at position 6 using Selectfluor™ or DAST, followed by chlorination at position 2 using POCl₃ or NCS in DMF.

Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product.

Key challenges include controlling regioselectivity and minimizing dehalogenation side reactions .

How can NMR spectroscopy confirm the substitution pattern of this compound?

Level: Basic

Methodological Answer:

- ¹H NMR : The methoxy group (OCH₃) appears as a singlet (~δ 3.8–4.0 ppm). Aromatic protons adjacent to electron-withdrawing groups (Cl, F) show downfield shifts.

- ¹³C NMR : Fluorine coupling (¹JCF ~245 Hz) at C6 and chlorine deshielding at C2 (~δ 125–130 ppm).

- 19F NMR : A singlet near δ -110 ppm confirms para-fluorine substitution.

Cross-validation with X-ray crystallography (e.g., dihedral angles between benzothiazole and substituents) resolves ambiguities .

What contradictions arise in reported biological activities of benzothiazole derivatives, and how can they be resolved?

Level: Advanced

Methodological Answer:

Discrepancies in antimicrobial or antitumor activity data often stem from:

- Structural analogs : Minor substituent changes (e.g., amino vs. methoxy groups) drastically alter bioactivity.

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or MIC determination protocols.

Resolution : - Standardize assays (CLSI guidelines).

- Perform SAR studies with systematic substitution (e.g., replacing Cl with Br) to isolate electronic effects.

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like DNA gyrase .

How can reaction conditions be optimized to suppress by-products during chlorination?

Level: Advanced

Methodological Answer:

Undesired di-/trihalogenation or ring-opening side reactions occur due to excessive electrophilic attack. Optimization strategies include:

- Temperature control : Maintain ≤60°C during POCl₃-mediated chlorination.

- Solvent selection : Use DMF as a catalyst in anhydrous toluene to limit hydrolysis.

- Stoichiometry : Limit POCl₃ to 1.2 equivalents and monitor reaction progress via TLC.

Post-reaction quenching with ice-water and neutralization with NaHCO₃ minimizes degradation .

What advanced spectroscopic techniques resolve ambiguities in structural characterization?

Level: Advanced

Methodological Answer:

- HRMS-ESI : Confirm molecular ion [M+H]⁺ (calc. for C₈H₄ClFNO₂S: 248.9702; observed: 248.9708).

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., π-stacking in crystal lattices).

- Solid-state NMR : Differentiates polymorphic forms, critical for patent disputes .

How do electronic effects of substituents influence the compound’s reactivity?

Level: Advanced

Methodological Answer:

- Methoxy group : Electron-donating (+M effect) activates the ring for electrophilic substitution at positions ortho/para to OCH₃.

- Fluorine and chlorine : Electron-withdrawing (-I effect) deactivates the ring but directs incoming electrophiles to meta positions.

Experimental validation : - Conduct DFT calculations (Gaussian 16) to map electrostatic potential surfaces.

- Compare reaction rates of halogenation with/without OCH₃ using kinetic monitoring (UV-Vis) .

What strategies mitigate degradation during long-term storage?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.